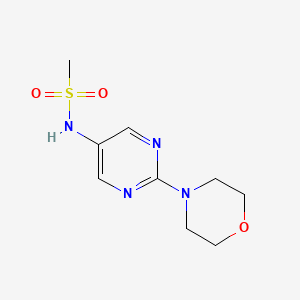

N-(2-吗啉基嘧啶-5-基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of morpholine derivatives, including those related to N-(2-morpholinopyrimidin-5-yl)methanesulfonamide, involves several chemical pathways. Morpholines can be synthesized from vicinal amino alcohols, oxiranes, and aziridines, serving as precursors or intermediates for further chemical modifications. These methods enable the incorporation of the morpholine ring into more complex structures, potentially including our compound of interest (Palchikov, 2013).

Molecular Structure Analysis

The molecular structure of N-(2-morpholinopyrimidin-5-yl)methanesulfonamide, like other morpholine derivatives, is characterized by the presence of a six-membered ring containing nitrogen and oxygen atoms. This structure impacts the compound's chemical reactivity and physical properties, making it a versatile moiety in medicinal and organic chemistry. The analysis of such structures provides insights into their potential biological activities and chemical utilities (Asif & Imran, 2019).

科学研究应用

Metal Mediated Inhibition of Methionine Aminopeptidase

喹啉磺胺类化合物,包括类似于N-(2-吗啉吡嘧啶-5-基)甲磺胺的化合物,已被高通量筛选确定为甲硫氨酸氨基肽酶(MetAP)的有效抑制剂。这些化合物对大肠杆菌MetAP的不同金属形式表现出抑制效力,显示它们的抑制作用取决于金属浓度。X射线结构揭示了这些抑制剂在酶活性位点形成金属配合物,突显了它们在药物发现和酶抑制研究中的潜力(Huang et al., 2006)。

Synthesis of Polyazaheterocycles

将某些胺与三(吗啉基)甲烷处理可生成N-唑基甲酰胺,经加热后转化为具有重要结构片段的多缩合杂环化合物。这一过程突显了吗啉吡嘧啶衍生物在合成复杂杂环化合物中的实用性,为具有潜在应用于制药和材料科学的新有机化合物提供了途径(Bogza et al., 1997)。

Catalysis in Solvent-Free Conditions

甲磺酸(MSA)/吗啉体系作为催化剂用于无溶剂条件下的酮与马来酸二腈的Knoevenagel缩合反应,展示了吗啉吡嘧啶衍生物在有机合成中的多功能性。该方法具有良好的产率和短反应时间,展示了这类催化体系在绿色化学中的广泛适用性(Góra等,2009)。

Novel Inhibitors of the PI3K-AKT-mTOR Pathway

吗啉衍生物,包括带有嘧啶-5-基的化合物,作为抑制PI3K和PIKKs的特权药效团,通过形成关键氢键相互作用并传递选择性覆盖更广泛的激酶组。这项研究突显了这些化合物在开发针对PI3K-AKT-mTOR途径的新型抑制剂中的潜力,该途径对癌症治疗至关重要(Hobbs et al., 2019)。

作用机制

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-morpholinopyrimidin-5-yl)methanesulfonamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target.

安全和危害

未来方向

属性

IUPAC Name |

N-(2-morpholin-4-ylpyrimidin-5-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3S/c1-17(14,15)12-8-6-10-9(11-7-8)13-2-4-16-5-3-13/h6-7,12H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAXBZFUMUQVPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CN=C(N=C1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-morpholinopyrimidin-5-yl)methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2498297.png)

![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2498304.png)

![Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2498307.png)

![Ethyl 4-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2498309.png)

![(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2498312.png)

![(E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2498313.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2498319.png)